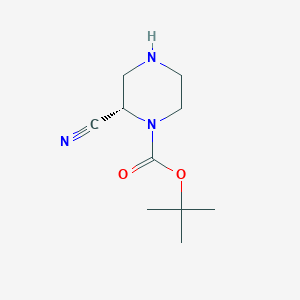

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate

Description

BenchChem offers high-quality (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIUFWZZINYMBA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate: A Chiral Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its unique structural features, comprising a piperazine core, a stereodefined cyanomethyl group, and a versatile Boc-protecting group, render it an invaluable synthon for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of innovative therapeutics, including kinase inhibitors and central nervous system (CNS) agents. The strategic placement of the cyano group and the inherent chirality at the C2 position allow for precise molecular scaffolding, enabling the exploration of chemical space and the optimization of drug-target interactions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is essential for its effective use in synthesis and process development. While experimental data for this specific enantiomer is not extensively published, a compilation of its known data, alongside predicted values and data from closely related analogs, provides a robust profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N₃O₂ | - |

| Molecular Weight | 211.26 g/mol | [1] |

| CAS Number | 1359658-29-9 | - |

| Appearance | Expected to be a solid | [2] |

| Melting Point | Data not available for the (S)-enantiomer. The related (R)-tert-Butyl 2-methylpiperazine-1-carboxylate has a melting point of 39.0 to 43.0 °C. | [2] |

| Boiling Point (Predicted) | 343.1 ± 37.0 °C | - |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane and chloroform. | - |

| Storage | 2-8°C, sealed, dry, light-proof | - |

Computed Properties of the (R)-enantiomer (as a proxy):

| Property | Value |

| XLogP3 | 0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 211.132076794 Da |

| Topological Polar Surface Area | 65.4 Ų |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), and a series of multiplets in the region of 2.8-4.0 ppm corresponding to the diastereotopic protons of the piperazine ring. The proton at the chiral center (C2) would likely appear as a multiplet.

-

¹³C NMR: The carbon NMR would display a signal for the carbonyl group of the Boc protector around 154 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm. The carbon of the cyano group is expected in the 117-120 ppm region. The carbons of the piperazine ring would appear in the 40-55 ppm range.

-

IR Spectroscopy: Key infrared absorption bands would include a nitrile (C≡N) stretch around 2240 cm⁻¹, a strong carbonyl (C=O) stretch from the Boc group around 1690 cm⁻¹, and C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Predicted mass spectrometry data for the closely related tert-butyl 2-cyanopiperidine-1-carboxylate shows an [M+H]⁺ adduct at m/z 211.14411.[3]

Synthesis and Stereochemical Control

The enantioselective synthesis of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is a key challenge that leverages modern asymmetric synthesis methodologies. A plausible and commonly employed strategy involves the use of a chiral pool starting material or an asymmetric catalytic process to establish the stereocenter at the C2 position.

Conceptual Synthetic Workflow

A general and effective approach to chiral 2-substituted piperazines often starts from α-amino acids. This strategy ensures the introduction of the desired stereochemistry from a readily available and enantiopure source.

Caption: Conceptual workflow for the synthesis of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, generalized procedure for the synthesis of chiral N-Boc-2-cyanopiperazines, adapted for the target molecule.

Step 1: Synthesis of (S)-1-Boc-piperazine-2-carboxamide

-

Start with commercially available (S)-piperazine-2-carboxylic acid.

-

Dissolve the amino acid in a mixture of dioxane and water.

-

Add sodium carbonate and cool the mixture to 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with citric acid and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-piperazine-2-carboxylic acid.

-

The resulting carboxylic acid is then converted to the primary amide using a standard peptide coupling reagent (e.g., HATU, HOBt) and ammonia.

Step 2: Dehydration to (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate

-

Dissolve the (S)-1-Boc-piperazine-2-carboxamide in a suitable solvent such as dichloromethane or THF.

-

Add a dehydrating agent, for example, trifluoroacetic anhydride or Burgess reagent.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford the pure (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate.

Reactivity and Chemical Transformations

The chemical reactivity of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is dictated by its three key functional groups: the Boc-protected amine, the secondary amine of the piperazine ring, and the cyano group.

-

N-Boc Group: This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to liberate the secondary amine at the 1-position. This allows for subsequent functionalization at this site.

-

Secondary Amine (N4): The unprotected nitrogen atom is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, arylation (e.g., Buchwald-Hartwig amination), and reductive amination. This is the primary site for introducing diversity and building out the molecular scaffold.

-

Cyano Group: The nitrile functionality is a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions.

Caption: Reactivity map of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate.

Applications in Drug Discovery and Development

The unique stereochemistry and functional group array of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate make it a highly sought-after intermediate in the synthesis of high-value pharmaceutical targets.

Janus Kinase (JAK) Inhibitors

The piperazine moiety is a common feature in many kinase inhibitors, where it often serves as a key structural element that interacts with the hinge region of the kinase domain. The chiral nature of this building block allows for the synthesis of enantiomerically pure JAK inhibitors, which can lead to improved potency and selectivity, and a reduction in off-target effects. For instance, the synthesis of tofacitinib, a known JAK inhibitor, involves a chiral piperidine core that shares structural similarities with the piperazine scaffold of the title compound.[4] The use of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate allows for the introduction of specific substituents at the N4 position that can be tailored to target different members of the JAK family.

Central Nervous System (CNS) Agents

The piperazine scaffold is a well-established pharmacophore in a multitude of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. Its ability to interact with various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, is a key reason for its prevalence. The stereochemistry of substituents on the piperazine ring can have a profound impact on receptor binding affinity and functional activity. The (S)-configuration of the 2-cyano group in (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate provides a fixed spatial orientation for further derivatization, enabling the synthesis of potent and selective CNS drug candidates.

Safety and Handling

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate should be handled with care in a well-ventilated laboratory, following standard safety procedures.

-

Hazard Statements:

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Conclusion

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is a highly valuable and versatile chiral building block for the synthesis of complex molecular architectures with significant therapeutic potential. Its well-defined stereochemistry and orthogonally protected functional groups provide medicinal chemists with a powerful tool for the rational design and development of novel drug candidates. A comprehensive understanding of its chemical properties, synthesis, and reactivity is paramount for its successful application in the ongoing quest for new and improved medicines.

References

-

PubChem. Tert-butyl 3-cyanopiperidine-1-carboxylate. [Link]

-

PubChemLite. Tert-butyl 2-cyanopiperidine-1-carboxylate (C11H18N2O2). [Link]

-

Organic Syntheses. 1,3,5-[tris-piperazine]-triazine. [Link]

-

PubChem. (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

-

Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. [Link]

-

All About Drugs. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. [Link]

- Google Patents. Synthesis method of N-Boc piperazine.

-

PubChem. tert-Butyl 2-oxopiperazine-1-carboxylate. [Link]

-

PubMed. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. [Link]

-

PubMed. One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines. [Link]

-

Taylor & Francis Online. Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. [Link]

-

PubMed. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. [Link]

- Google Patents. Method for preparing 4-cyanopiperidine hydrochloride.

-

Universidade Nova de Lisboa. Tofacitinib synthesis. [Link]

Sources

- 1. tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | C10H18N2O3 | CID 12638300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (R)-2-Methylpiperazine-1-carboxylate | 170033-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. PubChemLite - Tert-butyl 2-cyanopiperidine-1-carboxylate (C11H18N2O2) [pubchemlite.lcsb.uni.lu]

- 4. tandfonline.com [tandfonline.com]

- 5. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Immediate Release

January 29, 2026

A comprehensive technical guide on (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate, a chiral building block of significant interest in pharmaceutical development, is now available. This document provides an in-depth analysis of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. The guide emphasizes the compound's role as a key intermediate in the synthesis of complex molecular architectures for targeted therapeutics.

Introduction: The Significance of Chiral Scaffolds in Medicinal Chemistry

The imperative for stereochemically pure compounds in drug development is a cornerstone of modern pharmaceutical science. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with different enantiomers of a chiral drug often exhibiting varied efficacy and safety profiles. (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate (CAS Number: 1359658-29-9 ) has emerged as a valuable chiral intermediate, offering a synthetically versatile platform for the construction of novel therapeutics. Its piperazine core, adorned with a cyano group and a Boc-protecting group, allows for precise and selective chemical modifications, making it a sought-after component in the synthesis of kinase inhibitors and central nervous system (CNS) agents.[1]

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is essential for its effective utilization in synthesis and process development.

| Property | Value |

| CAS Number | 1359658-29-9 |

| Molecular Formula | C₁₀H₁₇N₃O₂ |

| Molecular Weight | 211.26 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% |

This data is compiled from commercially available sources.

The strategic placement of the Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens is a key feature of this molecule. This bulky group effectively deactivates the protected nitrogen from participating in nucleophilic reactions, thereby directing subsequent chemical transformations to the unprotected secondary amine. This regioselectivity is paramount in multi-step syntheses, preventing the formation of undesired side products and simplifying purification processes. The cyano group at the 2-position of the piperazine ring provides a versatile chemical handle for further molecular elaboration.

Synthesis and Stereochemical Control

The synthesis of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate necessitates a strategy that ensures high enantiopurity. While specific, detailed proprietary synthesis protocols are often held as trade secrets, the general principles involve the use of chiral starting materials or the application of asymmetric synthesis methodologies. A plausible synthetic approach involves the nucleophilic substitution of a suitable chiral precursor, followed by Boc protection.

A generalized workflow for the synthesis of Boc-protected piperazines is outlined below:

Sources

Precision in Chiral Building Blocks: (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate

Executive Summary & Physicochemical Profile[1]

((S)-tert-Butyl 2-cyanopiperazine-1-carboxylate) is a specialized chiral heterocycle used as a scaffold in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive piperazine derivatives. Its structural rigidity and specific stereochemistry make it a critical intermediate for introducing chirality early in drug discovery campaigns.

Unlike its more common regioisomer (3-cyano), the 2-cyano variant places the nitrile group at the

Physicochemical Data Table

| Property | Value | Notes |

| CAS Number | 1359658-29-9 | Specific to the (S)-enantiomer 2-cyano regioisomer.[1][2][3] |

| Molecular Weight | 211.26 g/mol | Calculated using IUPAC standard atomic weights. |

| Molecular Formula | C₁₀H₁₇N₃O₂ | |

| Exact Mass | 211.1321 | Monoisotopic mass for HRMS validation. |

| Appearance | White to off-white solid | Low-melting solid or viscous oil depending on purity. |

| Solubility | DCM, MeOH, DMSO | Insoluble in water; soluble in organic solvents. |

| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive; store under Nitrogen/Argon. |

Synthetic Utility & Mechanism[4][5]

The primary value of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate lies in its function as a "masked" amino acid or diamine. The nitrile group serves as a versatile handle that can be:

-

Reduced to a primary amine (yielding a chiral 1,2-diamine).

-

Hydrolyzed to a carboxylic acid (yielding a piperazine-2-carboxylic acid derivative).

-

Reacted with Grignard reagents to form ketones (Blaise reaction or direct addition).

Mechanistic Pathway: Amide Dehydration

The most robust synthetic route to this molecule is the dehydration of (S)-1-Boc-piperazine-2-carboxamide . Direct cyanation of the amine is often regioselective for the 3-position or requires electrochemical oxidation. The dehydration strategy ensures the stereocenter set in the starting material (often derived from (S)-piperazine-2-carboxylic acid) is preserved.

Reaction Logic

The transformation involves converting the primary amide (-CONH₂) into a nitrile (-CN) by eliminating one molecule of water. Common dehydrating agents include Trifluoroacetic Anhydride (TFAA) or Phosphorus Oxychloride (POCl₃). TFAA is preferred for Boc-protected substrates to avoid harsh acidic conditions that might deprotect the amine.

Figure 1: Dehydration pathway converting the carboxamide to the nitrile using Trifluoroacetic Anhydride (TFAA). The base (Pyridine) acts as a proton scavenger to drive the elimination.

Analytical Validation (Self-Validating Systems)

In synthesis, "trust but verify" is insufficient; you must prove structure and purity. For this specific isomer, distinguishing it from the 3-cyano regioisomer is the critical failure point.

Analytical Decision Matrix

-

Mass Spectrometry (LC-MS):

-

Expected Signal: [M+H]⁺ = 212.14 Da.

-

Fragment: Loss of Boc group often yields a strong ion at [M+H-100]⁺ = 112.14 Da or [M+H-56]⁺ = 156.14 Da (loss of isobutene).

-

Validation: If you see 211.26 as the parent peak in positive mode, your ionization is too soft, or it is an adduct. Look for 212.14.

-

-

Nuclear Magnetic Resonance (¹H NMR):

-

Critical Check: The proton at the chiral center (H2) will be a doublet of doublets (dd) or broad singlet shifted downfield (approx. 4.5 - 5.2 ppm) due to the electron-withdrawing nitrile and carbamate groups.

-

Regioisomer Check: In the 2-cyano isomer, the chiral proton is adjacent to the Boc-N. In the 3-cyano isomer, the chiral proton is adjacent to the secondary amine (NH) or the non-Boc nitrogen, resulting in a different chemical shift environment.

-

-

Chiral HPLC:

-

Essential to ensure no racemization occurred during the dehydration step.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

Figure 2: Analytical workflow ensuring structural integrity and optical purity. Note that the disappearance of the amide starting material on TLC is the first "gate" before expensive instrumental analysis.

Experimental Protocols

Protocol: Dehydration of (S)-1-Boc-piperazine-2-carboxamide

Safety Note: This reaction generates small amounts of trifluoroacetic acid byproducts. Perform in a well-ventilated fume hood. While the nitrile product is generally stable, always treat cyano-compounds with caution regarding hydrolysis to release HCN under strong acidic/aqueous conditions.

Reagents:

-

(S)-1-Boc-piperazine-2-carboxamide (1.0 equiv)[2]

-

Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

-

Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add (S)-1-Boc-piperazine-2-carboxamide (e.g., 1.0 g, 4.36 mmol) and dissolve in anhydrous DCM (10 mL).

-

Base Addition: Cool the solution to 0°C (ice bath). Add Pyridine (1.06 mL, 13.1 mmol) dropwise. Stir for 10 minutes.

-

Dehydration: Add TFAA (0.73 mL, 5.23 mmol) dropwise over 15 minutes via syringe pump or pressure-equalizing dropping funnel. Exothermic reaction - control temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3-6 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting amide (lower Rf) should disappear; the nitrile (higher Rf) will appear.

-

-

Quench: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO₃.

-

Extraction: Separate phases. Extract the aqueous layer 2x with DCM.

-

Purification: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Isolation: Purify the residue via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The product is often a white solid or clear viscous oil.

Yield Expectation: 85-95% Target MW Validation: 211.26 g/mol .

References

-

ChemicalBook. (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate Product Page (CAS 1359658-29-9). Retrieved from

-

BLD Pharm. Product Analysis: tert-Butyl 2-cyanopiperazine-1-carboxylate. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine-based Nitriles. (General reference for physicochemical calculation). Retrieved from

-

ResearchGate. Dehydration of Amides to Nitriles: A Review. (Methodology grounding). Retrieved from

Sources

A Technical Guide to the Chiral Pool Synthesis of (S)-tert-Butyl 2-Cyanopiperazine-1-carboxylate

Abstract

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is a critical chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Sitagliptin.[1][2] Its stereochemically defined structure is paramount for biological activity, making enantioselective synthesis a topic of significant interest. This guide provides an in-depth examination of a robust and widely adopted synthetic strategy that utilizes the chiral pool—specifically, natural amino acids—to ensure precise stereochemical control. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss critical process considerations for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of Chiral Piperazines

The piperazine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[3] The introduction of a stereocenter, particularly at the C-2 position, vastly expands the chemical space available for interaction with biological targets. (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate serves as a versatile synthon; the nitrile group can be readily transformed into other functional groups, while the Boc-protected nitrogen allows for controlled derivatization.

The use of a chiral amino acid as the starting material is a cornerstone of an efficient and scalable synthesis. This "chiral pool" approach leverages nature's stereochemical precision, circumventing the need for complex asymmetric catalysis or costly chiral resolutions, which are often required in de novo syntheses.[4][5] This guide will focus on a validated pathway starting from L-Asparagine, demonstrating how its inherent (S)-chirality is transferred through a series of transformations to the final product.

Retrosynthetic Analysis & Overall Strategy

A logical retrosynthetic analysis reveals a clear path from the target molecule back to a simple, chiral precursor. The core piperazine ring can be formed via the cyclization of a linear 1,2-diamine precursor. This diamine, in turn, can be derived from a protected amino acid, where the carboxylic acid and side chain functionalities are manipulated to install the two required amino groups.

The forward synthesis, therefore, follows a logical progression:

-

Functional Group Manipulation: Transformation of the starting amino acid (L-Asparagine) into a key intermediate, typically a protected (S)-1,2-diaminopropane derivative. This involves reduction and protection/deprotection steps.

-

Piperazine Ring Formation: Construction of the six-membered ring via cyclization.

-

Introduction of the Cyano Group: Installation of the nitrile at the C-2 position, often via a Strecker-type synthesis or displacement reaction.

This strategic workflow is visualized below.

Figure 1. High-level synthetic workflow from L-Asparagine to the target molecule.

Detailed Synthetic Route & Experimental Protocols

This section details a multi-step synthesis starting from L-Asparagine monohydrate. The causality behind reagent choice and reaction conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of (S)-N-Boc-2,3-diaminopropanoic acid

-

Principle & Rationale: This initial step transforms the side-chain amide of L-Asparagine into a primary amine via a Hofmann rearrangement, while simultaneously protecting the alpha-amino group. The use of di-tert-butyl dicarbonate (Boc)₂O provides a robust, acid-labile protecting group that is stable to the basic conditions of the rearrangement. Pyridine acts as a mild base and catalyst.

-

Detailed Experimental Protocol:

-

To a stirred solution of L-Asparagine monohydrate (1.0 eq.) in a 1:1 mixture of water and 1,4-dioxane (0.2 M), add pyridine (2.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

In a separate flask, prepare a solution of sodium hydroxide (2.0 eq.) in water and cool to 0 °C. Add bromine (1.05 eq.) slowly to form a sodium hypobromite solution.

-

Add the cold sodium hypobromite solution dropwise to the reaction mixture from step 3, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.

-

Step 2: Formation of the Piperazinone Intermediate

-

Principle & Rationale: The diaminopropanoic acid is cyclized to form a piperazin-2-one ring. This is achieved by first activating the carboxylic acid, for example with ethyl chloroformate, to form a mixed anhydride, which then undergoes intramolecular nucleophilic attack by the side-chain amine. This strategy is efficient for forming six-membered rings.

-

Detailed Experimental Protocol:

-

Dissolve the crude product from Step 1 (1.0 eq.) in anhydrous THF (0.1 M) and cool to -15 °C under a nitrogen atmosphere.

-

Add N-methylmorpholine (NMM, 1.1 eq.) followed by a dropwise addition of ethyl chloroformate (1.05 eq.).

-

Stir the mixture at -15 °C for 1 hour to allow for mixed anhydride formation.

-

In a separate flask, prepare a solution of ethylenediamine (1.5 eq.) in THF.

-

Add the ethylenediamine solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

The cyclization is driven to completion by heating the mixture to reflux for 8-12 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, filter the mixture to remove salts. Concentrate the filtrate and purify the resulting residue by flash chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield (S)-tert-butyl 3-oxopiperazine-1-carboxylate.

-

Step 3: Reduction of the Piperazinone to Piperazine

-

Principle & Rationale: The amide carbonyl of the piperazinone is reduced to a methylene group to form the core piperazine ring. Strong reducing agents are required for this transformation. Borane-THF complex (BH₃·THF) is a common choice as it is highly effective for amide reduction under relatively mild conditions compared to alternatives like LiAlH₄, offering better functional group tolerance.

-

Detailed Experimental Protocol:

-

Dissolve the piperazinone from Step 2 (1.0 eq.) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add a 1.0 M solution of borane-THF complex in THF (2.5 eq.) dropwise via a syringe.

-

After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 65 °C) for 3-5 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of methanol, followed by 1M HCl.

-

Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of borane complexes.

-

Cool to room temperature and basify with aqueous NaOH solution to pH > 10.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-tert-butyl piperazine-1-carboxylate.

-

Step 4: Introduction of the Cyano Group via Strecker Synthesis

-

Principle & Rationale: The final step is the introduction of the nitrile at the C-2 position. A modified Strecker synthesis is a highly effective method. The secondary amine of the piperazine is reacted with an aldehyde (glyoxal derivative or formaldehyde) and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile. This reaction proceeds via an intermediate iminium ion, which is then attacked by the cyanide nucleophile. The stereochemistry at C-2 is established in this step.

Figure 2. Mechanism of the Strecker-type cyanation step.

-

Detailed Experimental Protocol:

-

Dissolve (S)-tert-butyl piperazine-1-carboxylate (1.0 eq.) in a mixture of water and methanol (1:1, 0.3 M).

-

Cool the solution to 0 °C.

-

Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq.).

-

Stir for 30 minutes, then add a solution of sodium cyanide (NaCN, 1.2 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (S)-tert-butyl 2-cyanopiperazine-1-carboxylate as a white solid or pale oil.

-

Data Summary & Quality Control

The efficiency of a synthetic route is judged by its yields and the purity of its products. The table below summarizes typical outcomes for the described pathway.

| Step | Transformation | Key Reagents | Typical Yield | Purity (HPLC) |

| 1 | L-Asparagine → Diaminopropanoic Acid | (Boc)₂O, NaOBr | 75-85% | >95% |

| 2 | Diamine → Piperazinone | Ethyl Chloroformate | 60-70% | >98% |

| 3 | Piperazinone → Piperazine | BH₃·THF | 80-90% | >98% |

| 4 | Piperazine → Cyanopiperazine | HCHO, NaCN | 70-80% | >99% |

| - | Overall | - | ~30-45% | >99% |

Chiral Integrity: A critical quality control parameter is the enantiomeric excess (e.e.), which must be monitored throughout the synthesis. The use of a chiral starting material should, in principle, result in a high e.e. for the final product. Chiral HPLC analysis is the standard method for determining the enantiomeric purity of the final compound and key intermediates.

Troubleshooting and Key Considerations

-

Hofmann Rearrangement (Step 1): Temperature control is critical during the formation and addition of the sodium hypobromite solution to prevent side reactions and degradation. Over-bromination can be an issue if excess bromine is used.

-

Amide Reduction (Step 3): This reaction is highly exothermic and moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. The quenching procedure must be performed slowly and at low temperatures to manage gas evolution and exotherms.

-

Cyanation (Step 4): Sodium cyanide is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction should be acidified in the fume hood during workup to neutralize any remaining cyanide before disposal.

-

Purification: While some intermediates may be carried forward without purification, chromatographic purification is recommended for the final product to ensure high purity standards required for pharmaceutical applications.

Conclusion

The synthesis of (S)-tert-butyl 2-cyanopiperazine-1-carboxylate from the chiral pool, specifically L-Asparagine, represents an efficient, scalable, and stereocontrolled route to a high-value pharmaceutical intermediate. By understanding the rationale behind each chemical transformation and adhering to robust experimental protocols, research and development scientists can reliably produce this key building block. The methods described herein provide a solid foundation for further process optimization and scale-up in a drug development setting.

References

- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- CN108033931A - A kind of synthetic method of N-Boc piperazines.

- CN108033931B - Synthesis method of N-Boc piperazine.

- US20230227457A1 - Improved process for preparation of sitagliptin.

-

Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]

-

(PDF) Synthesis of Sitagliptin. ResearchGate. [Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed Central (PMC). [Link]

-

Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central (PMC). [Link]

-

tert-Butyl piperazine-1-carboxylate. PubChem. [Link]

-

Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules. [Link]

-

(PDF) Highly Enantioselective Synthesis of Sitagliptin. ResearchGate. [Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

-

Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules 2003, 8(3), 391-401. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central (PMC). [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate. MySkinRecipes. [Link]

Sources

- 1. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]

- 2. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Enantioselective Synthesis of tert-Butyl 2-Cyanopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enantioselective synthesis of tert-butyl 2-cyanopiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. The document elucidates the strategic importance of this molecule and focuses on the asymmetric Strecker reaction as the primary synthetic route. A detailed analysis of catalyst systems, reaction mechanisms, and process optimization is presented, supported by field-proven insights and authoritative references. The guide culminates in a comprehensive, step-by-step experimental protocol to empower researchers in the practical application of this critical synthetic transformation.

Introduction: The Strategic Importance of Chiral 2-Cyanopiperazines

The piperazine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] The introduction of a cyano group at the C2 position, along with stereochemical control, furnishes a versatile handle for further synthetic manipulations, making chiral 2-cyanopiperazines highly valuable intermediates. Tert-butyl 2-cyanopiperazine-1-carboxylate, in particular, offers the advantage of an orthogonally protected diamine system, allowing for selective functionalization at the N4 position while the N1-Boc group provides stability and facilitates purification.

The enantiopurity of such building blocks is paramount, as the stereochemistry of drug molecules profoundly influences their pharmacological activity and safety profiles. Consequently, the development of robust and efficient enantioselective synthetic methods is a critical endeavor in modern drug discovery.

Core Synthetic Strategy: The Asymmetric Strecker Reaction

The most direct and atom-economical approach to chiral α-amino nitriles, such as the target molecule, is the asymmetric Strecker reaction.[2][3] This reaction involves the enantioselective addition of a cyanide source to an imine precursor. In the context of tert-butyl 2-cyanopiperazine-1-carboxylate synthesis, the key intermediate is the N-Boc protected cyclic imine, 1-Boc-1,2,3,4-tetrahydropyrazine.

The success of the asymmetric Strecker reaction hinges on the selection of a suitable chiral catalyst that can effectively control the facial selectivity of the cyanide addition to the prochiral imine.

Catalytic Systems for Enantioselective Cyanation

The scientific literature describes a range of catalytic systems capable of effecting highly enantioselective Strecker reactions on cyclic imines. These can be broadly categorized into organocatalysts and chiral metal complexes.

Organocatalysis: A Powerful and Versatile Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering mild reaction conditions and avoiding the use of potentially toxic heavy metals. For the asymmetric Strecker reaction of N-Boc protected cyclic imines, two main classes of organocatalysts have shown significant promise:

-

Chiral Phosphoric Acids (CPAs): CPAs and their derivatives are highly effective Brønsted acid catalysts.[4] They activate the imine by protonation, forming a chiral ion pair with the iminium species. This association within the chiral environment of the catalyst directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to high enantioselectivity. The steric and electronic properties of the 3,3'-substituents on the BINOL backbone of the CPA are crucial for achieving high levels of stereocontrol.[3]

-

Thiourea- and Squaramide-Based Catalysts: These catalysts operate through a dual activation mechanism, utilizing hydrogen bonding to activate both the imine electrophile and the cyanide nucleophile.[5] The bifunctional nature of these catalysts allows for a highly organized transition state, leading to excellent enantioselectivity. Cinchona alkaloid-derived thioureas and squaramides are particularly effective.

Chiral Metal Catalysis

While organocatalysis is often preferred, chiral metal complexes have also been successfully employed in asymmetric Strecker reactions. Complexes of titanium, aluminum, and zirconium with chiral ligands such as BINOL and salen derivatives can effectively catalyze the enantioselective addition of cyanide to imines.[2] These catalysts function as Lewis acids, coordinating to the imine nitrogen to enhance its electrophilicity and create a chiral environment for the nucleophilic attack.

Mechanistic Insights: The Basis of Stereocontrol

The enantioselectivity in the asymmetric Strecker reaction is determined by the energetic difference between the two diastereomeric transition states leading to the (R)- and (S)-products. The chiral catalyst plays a pivotal role in maximizing this energy difference.

In a typical organocatalyzed Strecker reaction using a chiral phosphoric acid, the catalyst protonates the imine to form an iminium phosphate ion pair. The cyanide nucleophile then attacks the iminium ion. The stereochemical outcome is dictated by the facial bias imposed by the chiral catalyst in the transition state.

Diagram: Proposed Catalytic Cycle for a Chiral Phosphoric Acid-Catalyzed Strecker Reaction

Caption: Proposed catalytic cycle for the enantioselective Strecker reaction of an N-Boc-piperazine imine catalyzed by a chiral phosphoric acid (CPA).

Experimental Protocol: Enantioselective Synthesis of (S)-tert-Butyl 2-Cyanopiperazine-1-carboxylate

This protocol is based on established methodologies for the organocatalytic asymmetric Strecker reaction of N-Boc protected cyclic imines and is designed to be a robust starting point for optimization.

Materials and Reagents

-

1-Boc-1,2,3,4-tetrahydropyrazine (Imine Precursor)

-

(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or other suitable chiral phosphoric acid catalyst

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol (anhydrous)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure

Step 1: Preparation of the Imine (if not commercially available)

The imine precursor, 1-Boc-1,2,3,4-tetrahydropyrazine, can be synthesized from tert-butyl piperazine-1-carboxylate through oxidation.

Step 2: Asymmetric Strecker Reaction

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).

-

Add anhydrous toluene (to achieve a final concentration of ~0.1 M with respect to the imine).

-

Add 1-Boc-1,2,3,4-tetrahydropyrazine (1.0 eq).

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature, optimization may be required).

-

In a separate flame-dried flask, prepare a solution of trimethylsilyl cyanide (TMSCN, 1.5 eq) and anhydrous methanol (1.5 eq) in anhydrous toluene. Caution: TMSCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Slowly add the TMSCN/methanol solution to the reaction mixture containing the imine and catalyst via syringe over a period of 30 minutes.

-

Stir the reaction mixture at the same temperature for the required time (typically 12-48 hours, monitor by TLC or LC-MS for completion).

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (S)-tert-butyl 2-cyanopiperazine-1-carboxylate.

Characterization

The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table summarizes typical results and key parameters that can be optimized for the asymmetric Strecker reaction of N-Boc protected cyclic imines.

| Parameter | Typical Range/Value | Impact on Yield and Enantioselectivity |

| Catalyst Loading | 2-10 mol% | Higher loading may increase reaction rate but also cost. Lower loading may require longer reaction times. |

| Temperature | -40 °C to 25 °C | Lower temperatures generally lead to higher enantioselectivity but slower reaction rates. |

| Solvent | Toluene, Dichloromethane, MTBE | The polarity and coordinating ability of the solvent can significantly affect both yield and ee. |

| Cyanide Source | TMSCN, HCN, KCN/18-crown-6 | TMSCN is commonly used for its solubility in organic solvents. The in situ generation of HCN from TMSCN and an alcohol is a widely adopted strategy. |

| Reaction Time | 12 - 72 hours | Dependent on temperature, catalyst loading, and substrate reactivity. |

| Expected Yield | 70-95% | |

| Expected ee | 85-99% |

Conclusion and Future Outlook

The enantioselective synthesis of tert-butyl 2-cyanopiperazine-1-carboxylate via the asymmetric Strecker reaction is a highly efficient and practical method for accessing this valuable chiral building block. Organocatalysis, particularly with chiral phosphoric acids, offers a powerful and environmentally benign approach. This guide provides a solid foundation for researchers to successfully implement and optimize this important transformation.

Future research in this area may focus on the development of even more active and selective catalysts, the expansion of the substrate scope to include more complex piperazine derivatives, and the application of this methodology in the synthesis of novel therapeutic agents. The principles and protocols outlined herein will undoubtedly serve as a valuable resource for these future endeavors.

References

-

Arkivoc. (2014). Recent advances in asymmetric Strecker reactions. [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

MDPI. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate. PubChem. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2014). Enantioselective Synthesis of Piperidines Through the Formation of Chiral Mixed Phosphoric Acid Acetals: Experimental and Theoretical Studies. PubMed. [Link]

-

National Center for Biotechnology Information. (2013). Organocatalytic asymmetric cyanation of isatin derived N-Boc ketoimines. PubMed. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

RSC Publishing. (2013). Enantioselective methodologies using N-carbamoyl-imines. [Link]

-

ResearchGate. (n.d.). Scheme 10. Chiral phosphoric acid catalyzed asymmetric Strecker reaction. [Link]

-

Thieme. (n.d.). α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

Sources

- 1. Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate

This guide provides a comprehensive analysis of the expected spectroscopic data for (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate, a key chiral intermediate in the synthesis of various biologically active pharmaceuticals.[1] Its utility in medicinal chemistry, particularly for developing kinase inhibitors and central nervous system agents, necessitates a thorough understanding of its structural and electronic properties, which can be elucidated through spectroscopic techniques.[1]

Molecular Structure and Key Functional Groups

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate (MW: 211.26 g/mol , Formula: C₁₀H₁₇N₃O₂) possesses a stereocenter at the C2 position of the piperazine ring.[1] The key functional groups that dictate its spectroscopic signature are the N-Boc protecting group, the piperazine ring system, and the cyano group.

Figure 1: Chemical structure of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Hypothetical)

-

Sample Preparation: Dissolve approximately 10 mg of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate in 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 9.8 µs

-

Acquisition time: 3.9 s

-

Spectral width: 8278 Hz

-

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 4.2 | m (broad) | 1H | H-2 |

| ~3.8 - 3.0 | m | 6H | H-3, H-5, H-6 |

| ~2.5 (broad s) | s | 1H | N-H |

| 1.48 | s | 9H | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct regions corresponding to the different proton environments in the molecule.

-

tert-Butyl Protons: A sharp singlet peak is expected around 1.48 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group in the Boc protecting group.

-

Piperazine Ring Protons: The protons on the piperazine ring will show complex multiplets due to diastereotopicity and spin-spin coupling. The proton at the C2 position (H-2), being adjacent to the electron-withdrawing cyano group and the stereocenter, is expected to be the most downfield of the ring protons, likely appearing as a broad multiplet between 4.2 and 4.8 ppm. The remaining piperazine protons (H-3, H-5, and H-6) would likely appear as a complex series of overlapping multiplets in the range of 3.0 to 3.8 ppm.

-

Amine Proton: The N-H proton of the piperazine ring is expected to be a broad singlet around 2.5 ppm, the broadness being a result of quadrupole broadening and potential hydrogen exchange.

Figure 2: Predicted ¹H NMR spectral correlations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Hypothetical)

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 240 ppm

-

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (carbamate) |

| ~118 | -CN (nitrile) |

| ~81 | -C(CH₃)₃ |

| ~50 | C-2 |

| ~45-40 | C-3, C-5, C-6 |

| 28.4 | -C(CH₃)₃ |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon skeleton.

-

Carbonyl Carbon: The carbamate carbonyl carbon of the Boc group is expected to be the most downfield signal, appearing around 170 ppm.

-

Nitrile Carbon: The carbon of the cyano group should appear in the characteristic region for nitriles, around 118 ppm.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 81 ppm, while the three equivalent methyl carbons will give a strong signal at approximately 28.4 ppm.

-

Piperazine Ring Carbons: The C-2 carbon, being attached to the nitrogen and the cyano group, is predicted to be around 50 ppm. The other three piperazine ring carbons (C-3, C-5, and C-6) are expected in the 40-45 ppm range.

Infrared (IR) Spectroscopy

Experimental Protocol (Hypothetical)

-

Sample Preparation: A thin film of the neat compound is prepared on a NaCl or KBr plate.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Acquisition Parameters:

-

Number of scans: 32

-

Resolution: 4 cm⁻¹

-

Range: 4000-400 cm⁻¹

-

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3340 | Medium, sharp | N-H stretch |

| ~2975, 2870 | Strong | C-H stretch (aliphatic) |

| ~2240 | Medium, sharp | C≡N stretch (nitrile) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1160 | Strong | C-O stretch (ester) |

Interpretation of the IR Spectrum

The IR spectrum will confirm the presence of the key functional groups.

-

N-H Stretch: A medium, sharp absorption around 3340 cm⁻¹ is indicative of the N-H bond in the secondary amine of the piperazine ring.

-

C-H Stretch: Strong bands in the 2870-2975 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the piperazine ring and the tert-butyl group.

-

Nitrile Stretch: A characteristic sharp absorption of medium intensity is expected around 2240 cm⁻¹ for the C≡N stretching vibration.

-

Carbamate Carbonyl Stretch: A very strong and sharp absorption around 1695 cm⁻¹ is characteristic of the C=O stretching of the Boc-carbamate group.

-

C-O Stretch: A strong band around 1160 cm⁻¹ corresponds to the C-O stretching of the ester functionality within the Boc group.

Mass Spectrometry (MS)

Experimental Protocol (Hypothetical)

-

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

-

Acquisition Parameters:

-

Ionization mode: Positive ESI

-

Capillary voltage: 3.5 kV

-

Fragmentor voltage: 70 V

-

Mass range: m/z 50-500

-

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 212.14 | [M+H]⁺ (protonated molecule) |

| 156.09 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 112.10 | [M - Boc + H]⁺ |

Interpretation of the Mass Spectrum

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion: In positive mode ESI, the protonated molecule [M+H]⁺ is expected at m/z 212.14, confirming the molecular weight of 211.26 g/mol .

-

Fragmentation: The most common fragmentation pathway for N-Boc protected amines is the loss of the Boc group or components of it.

-

Loss of isobutylene (C₄H₈) from the protonated molecule would result in a fragment at m/z 156.09.

-

Cleavage of the entire Boc group would lead to a fragment corresponding to the protonated 2-cyanopiperazine at m/z 112.10.

-

Figure 3: Predicted ESI-MS fragmentation pathway.

Conclusion

This guide provides a detailed theoretical framework for the spectroscopic characterization of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the fundamental principles of each technique and comparison with structurally similar molecules. While experimental verification is essential, this document serves as a comprehensive reference for researchers and scientists involved in the synthesis and analysis of this important pharmaceutical intermediate.

References

-

MySkinRecipes. (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate. [Link]

-

PubChem. (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established NMR principles and spectral data from analogous structures to provide a detailed theoretical framework for its characterization. We will delve into the rationale behind the predicted chemical shifts, coupling constants, and the influence of stereochemistry and conformational dynamics on the NMR spectra. Furthermore, a standardized experimental protocol for the acquisition of high-quality NMR data for this class of compounds is presented.

Introduction: The Structural Significance of Substituted Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic properties make it a desirable structural motif. The introduction of substituents, such as the cyano group and a tert-butoxycarbonyl (Boc) protecting group, as in (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate, imparts specific chemical and conformational properties that are crucial for its biological activity and synthetic utility.

Accurate structural verification is paramount, and NMR spectroscopy stands as the gold standard for this purpose. This guide aims to serve as a reference for researchers working with this molecule or structurally related compounds, enabling them to interpret their experimental data with a higher degree of confidence.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the atoms of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Workflow for NMR data acquisition.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide provides a detailed, albeit theoretical, analysis of the ¹H and ¹³C NMR spectra of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate. By synthesizing information from structurally related compounds and applying fundamental NMR principles, we have established a robust predictive framework for the interpretation of experimental data. The provided tables of predicted chemical shifts, along with the rationale for these predictions, offer a valuable starting point for researchers. The outlined experimental protocol further ensures that high-quality, reproducible data can be obtained. As with any theoretical model, experimental verification is the ultimate confirmation of structure. This guide, therefore, serves as a powerful tool to be used in conjunction with experimental data to accelerate research and development involving this important class of molecules.

References

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]

-

tert-Butyl 1-hydroxypiperidine-2-carboxylate. PubMed Central, National Institutes of Health. [Link]

-

¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]

-

Supporting Information for "Tert-butyl (pyridin-2-ylmethyl)carbamate". Source not specified. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central, National Institutes of Health. [Link]

-

Supplementary information for radical cascade cyclization. Source not specified. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

tert-Butyl piperazine-1-carboxylate. PubChem, National Institutes of Health. [Link]

-

SUPPLEMENTARY INFORMATION. Princeton University, Macmillan Group. [Link]

-

tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. PubChem, National Institutes of Health. [Link]

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

-

15N NMR in Heterocyclic Chemistry. YouTube. [Link]

Sources

Computational Design of Piperidine & Piperazine Scaffolds: A Technical Guide

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Executive Summary

Piperidine and piperazine heterocycles are "privileged scaffolds" in medicinal chemistry, serving as the core pharmacophore for a vast array of GPCR ligands, kinase inhibitors, and CNS agents (e.g., Imatinib, Donepezil). However, their computational handling presents distinct challenges: conformational flexibility (chair/boat transitions), pH-dependent protonation states , and nitrogen inversion dynamics.

This guide moves beyond standard protocols to address the specific mechanistic nuances of modeling these saturated nitrogen heterocycles. It provides a validated framework for predicting their physicochemical properties and binding affinities with high fidelity.

Structural Dynamics & Conformational Analysis

The primary source of error in docking piperidine/piperazine derivatives is the failure to sample high-energy but biologically relevant conformers. Unlike planar aromatic rings, these saturated systems undergo rapid ring puckering and nitrogen inversion.

The "Axial Preference" Anomaly

While steric logic suggests substituents prefer the equatorial position, 2-substituted piperazines often exhibit a preference for the axial conformation.

-

Causality: This is frequently driven by the anomeric effect (hyperconjugation between the nitrogen lone pair and the antibonding orbital of the C-substituent bond) or intramolecular hydrogen bonding (e.g., between a protonated amine and a neighboring ether oxygen).

-

Protocol: Standard force fields (MMFF94, OPLS3) often underestimate this effect.

-

Recommendation: Use Density Functional Theory (DFT) for accurate torsional profiling. The M06-2X functional with the cc-pVDZ basis set has been benchmarked to provide the best balance of accuracy (<0.5 kcal/mol error) and efficiency for these amine-rich systems [1].[1]

-

Nitrogen Inversion Handling

The nitrogen atom in piperidine/piperazine is capable of pyramidal inversion. In a biological context, the "lone pair directionality" dictates hydrogen bond acceptor capability.

-

Workflow: Do not treat the nitrogen geometry as static. During conformational searches, explicitly sample both N-equatorial and N-axial lone pair orientations before docking.

Physicochemical Property Prediction (ADMET)

The success of these scaffolds often hinges on their basicity. Piperidine (

The Protonation State Switch

At physiological pH (7.4):

-

Piperidine: >99% protonated (Cationic). Dominates via electrostatic interactions.

-

Piperazine: Predominantly monoprotonated (~99%), but the diprotonated species exists in acidic compartments (lysosomes).

-

Technical Implication: A single static protonation state in docking can lead to false negatives.

-

Solution: Use Epik or Jaguar pKa (Schrödinger) or empirical QSSG methods to generate ensemble states at pH

. -

Critical Step: For accurate pKa calculation of cyclic amines, explicit water molecules (microsolvation) are often required in DFT calculations to stabilize the ammonium cation via H-bonding [2].

-

Structure-Based Drug Design (SBDD) Workflows

The "Salt Bridge" Anchor

In kinase and GPCR targets, the protonated nitrogen of the piperidine/piperazine ring typically anchors the ligand via a salt bridge to a conserved Aspartate or Glutamate residue (e.g., Asp831 in EGFR, Asp113 in

Dynamic Docking vs. Static Scoring

Static docking often fails to capture the "induced fit" required to accommodate the bulky, non-planar ring.

-

Method: Molecular Dynamics (MD) is superior to simple minimization.

-

Observation: In MD simulations of B-Raf inhibitors, the H-bond network often rearranges from the initial docking pose, revealing water-mediated bridges between the piperazine NH and the protein backbone that rigid docking misses [4].

Visualization: Interaction Hierarchy

The following diagram illustrates the logical hierarchy of interactions that must be satisfied for high-affinity binding of these scaffolds.

Figure 1: Interaction hierarchy for nitrogen-containing heterocycles. The protonation state is the gatekeeper for the primary salt-bridge anchor.

Comprehensive Experimental Protocol

Scenario: Optimization of a Piperazine-based Kinase Inhibitor.

This protocol integrates QM rigor with MD sampling to maximize hit-to-lead success rates.

Phase 1: Ligand Preparation & Conformational Analysis

-

Structure Generation: Generate 3D coordinates.

-

State Enumeration: Generate protonation states at pH 7.4 using Epik .

-

Check: Ensure the piperazine ring is monoprotonated.

-

-

Conformational Search: Perform a Monte Carlo search (OPLS4 force field).

-

Filter: Retain conformers within 5 kcal/mol of the global minimum.

-

-

QM Validation (Critical):

-

Take the top 5 conformers.

-

Optimize geometry using DFT (M06-2X/cc-pVDZ) in implicit solvent (PCM/Water).

-

Calculate Boltzmann weights to identify the bioactive conformer population [1].

-

Phase 2: Induced Fit Docking (IFD)

-

Grid Generation: Center grid on the active site Asp/Glu residue.

-

Constraint Setup: Define a positional constraint (H-bond) for the protonated amine nitrogen.

-

Docking: Run IFD (Schrödinger) or Flexible Docking (Gold).

-

Setting: Allow side-chain rotation for residues within 5Å of the ligand.

-

Phase 3: Molecular Dynamics & Binding Energy

-

System Setup: Solvate complex in TIP3P water box; neutralize with Na+/Cl-.

-

Equilibration: NVT/NPT ensemble (100 ps).

-

Production Run: 100 ns simulation (AMBER or Desmond).

-

Metric: Monitor the distance between the Piperazine-NH+ and the Asp-COO-. It should remain < 3.5Å for >80% of the simulation time [4].

-

-

MM-GBSA Calculation: Extract 100 frames from the last 10 ns. Calculate

.-

Target:

kcal/mol usually correlates with sub-micromolar activity.

-

Visualization: Computational Workflow

Figure 2: Integrated computational workflow combining QM accuracy with MD sampling.

Comparative Data: Method Accuracy

The following table summarizes the expected accuracy and computational cost of methods used for piperazine/piperidine analysis.

| Methodology | Application | Accuracy (vs Exp) | Computational Cost |

| MM (OPLS4) | Initial Conformer Search | Moderate (RMSD ~1.5Å) | Low |

| DFT (B3LYP) | Geometry Optimization | High | High |

| DFT (M06-2X) | Ring Puckering Energy | Very High (<0.5 kcal/mol) | High |

| Empirical pKa | Ionization Prediction | Very Low | |

| MM-GBSA | Binding Affinity Ranking | Pearson R ~ 0.7 | Moderate |

References

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. (2025).[1]

-

A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem. (2025).[2][3]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central (PMC). (2023).

-

An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. MDPI. (2019).

-

A combined in vitro and molecular dynamics simulation studies unveil the molecular basis of the anticancer potential of piperine targeting AKT1. PubMed. (2023).[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A combined in vitro and molecular dynamics simulation studies unveil the molecular basis of the anticancer potential of piperine targeting AKT1 against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Enantioselective Synthesis of (S)-tert-Butyl 2-Cyanopiperazine-1-carboxylate

Abstract: (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique stereochemistry and functional handles—a protected amine and a reactive nitrile group—make it an invaluable scaffold for constructing complex molecular architectures and novel pharmaceutical agents. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via a robust and highly enantioselective pathway. The methodology is grounded in an asymmetric Strecker reaction, a cornerstone of modern organic synthesis for producing chiral α-amino acids and their derivatives.[1][2] We will elucidate the underlying chemical principles, provide detailed experimental procedures, and offer insights into process optimization and characterization, ensuring both reproducibility and high fidelity for researchers in the field.

Introduction and Scientific Rationale

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The introduction of a chiral center, particularly at the C2 position, dramatically expands the accessible chemical space, allowing for precise three-dimensional interactions with biological targets. The 2-cyano group serves as a versatile synthetic handle, capable of being transformed into amines, amides, carboxylic acids, or tetrazoles, further enhancing its utility.

The core challenge in synthesizing the target molecule lies in controlling the absolute stereochemistry at the C2 position. Direct cyanation of a piperazine precursor often leads to racemic mixtures, requiring difficult and costly chiral resolution. To overcome this, our protocol employs a catalytic asymmetric Strecker reaction. This powerful multicomponent reaction condenses an imine with a cyanide source in the presence of a chiral catalyst to produce an α-amino nitrile with high enantiopurity.[1][3][4]

Our strategy begins with the formation of a key intermediate, (S)-tert-butyl 2-(benzylamino)piperazine-1-carboxylate. This intermediate is then subjected to an oxidative cyanation to yield the final product. This approach is selected for its reliability, high enantioselectivity, and the use of commercially available starting materials.

Overall Synthetic Pathway

The synthesis is designed as a multi-step process, optimized for clarity and reproducibility. The key transformations include the formation of a chiral diamine, cyclization to form the piperazine ring, and the final introduction of the cyano group.

Caption: High-level overview of the synthetic workflow.

Materials and Reagents

Ensure all reagents are of appropriate purity (≥98% unless otherwise specified) and solvents are anhydrous where required.

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier (Example) | Notes |

| (S)-2-Amino-2-phenylethan-1-ol | C₈H₁₁NO | 137.18 | Sigma-Aldrich | Chiral starting material |

| tert-Butyl (2-oxoethyl)carbamate | C₇H₁₃NO₃ | 159.18 | Combi-Blocks | |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | Acros Organics | Moisture-sensitive |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific | Use dry solvent |

| Palladium on Carbon (10%) | Pd/C | 106.42 | Strem Chemicals | Flammable solid |

| Methanol (MeOH) | CH₃OH | 32.04 | VWR | |

| Glyoxal (40% solution in H₂O) | C₂H₂O₂ | 58.04 | Alfa Aesar | |

| Sodium Cyanide (NaCN) | NaCN | 49.01 | Sigma-Aldrich | EXTREMELY TOXIC |

| Manganese Dioxide (MnO₂) | MnO₂ | 86.94 | EMD Millipore | Activated, for oxidation |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | J.T.Baker | |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | - | For workup |

| Brine | NaCl (aq) | 58.44 | - | For workup |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |

Safety Precautions:

-

Sodium Cyanide (NaCN) is a potent poison. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). All waste containing cyanide must be quenched with bleach (sodium hypochlorite) before disposal according to institutional guidelines. Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas.

-

Palladium on carbon is pyrophoric and should be handled with care, avoiding ignition sources.

-

Standard laboratory safety practices should be followed at all times.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-tert-Butyl 2-benzylpiperazine-1-carboxylate (Intermediate F)

This part of the protocol is adapted from established methods for reductive amination and cyclization.[5]

Part A: Reductive Amination

-

To a 500 mL round-bottom flask, add (S)-2-amino-2-phenylethan-1-ol (10.0 g, 72.9 mmol) and anhydrous dichloromethane (DCM, 200 mL).

-

Add tert-butyl (2-oxoethyl)carbamate (12.7 g, 79.9 mmol, 1.1 equiv). Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-